P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester
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Overview
Description
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base, an ether linkage, and a phosphonic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Ether Linkage Formation: The ether linkage is introduced by reacting the purine base with an appropriate alcohol under acidic or basic conditions.
Phosphonic Acid Esterification: The final step involves the esterification of the phosphonic acid group with ethanol, typically using a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Small-scale production using batch reactors, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors, which offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The purine base can be reduced to form dihydropurine derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a nucleotide analog in DNA and RNA studies.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in nucleotide metabolism.
Pathways: It interferes with DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base structure but differs in the presence of triphosphate groups.
Tenofovir: A nucleotide analog with a similar phosphonic acid ester group but different base structure.
Uniqueness
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester is unique due to its specific combination of a purine base, ether linkage, and phosphonic acid ester group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O4P/c1-3-20-21(17,18)7-19-8(2)4-16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H2,12,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDGEHXFPNCDC-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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